Ethyl 4-aminopicolinate

Description

Properties

IUPAC Name |

ethyl 4-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGLDMPBDKDOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665291 | |

| Record name | Ethyl 4-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773140-43-5 | |

| Record name | Ethyl 4-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-aminopicolinate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-aminopicolinate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for more complex molecules.[1][2] Its utility is fundamentally governed by its physicochemical properties, which influence its reactivity, solubility, bioavailability, and interaction with biological targets. This guide provides a comprehensive analysis of these core properties, blending established data with the practical methodologies required for their empirical validation. The focus is on not just the 'what' but the 'why'—elucidating the rationale behind experimental choices to ensure robust and reproducible characterization.

Molecular and Structural Characteristics

The foundational properties of a molecule are its composition and structure. These dictate all other physicochemical behaviors.

Table 1: Core Molecular Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 773140-43-5 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | |

| Synonyms | Ethyl 4-aminopyridine-2-carboxylate | [1] |

| InChI Key | JEGLDMPBDKDOQM-UHFFFAOYSA-N | [3] |

The structure combines a pyridine ring, an amino group, and an ethyl ester. This unique arrangement of functional groups—a hydrogen bond donor (the amino group), hydrogen bond acceptors (the ester carbonyl and pyridine nitrogen), and an aromatic system—makes it a valuable scaffold in pharmaceutical research.[1]

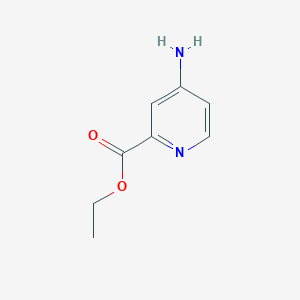

Caption: 2D Structure of this compound.

Physical State and Thermal Properties

Understanding the physical and thermal properties is critical for handling, storage, formulation, and purification.

Table 2: Physical and Thermal Data

| Property | Value | Comments |

| Physical Form | Pale-yellow to yellow-brown solid/crystalline substance.[1] | Indicates a relatively pure compound suitable for standard laboratory handling. |

| Storage Temp. | 2-8°C or -20°C recommended.[2] | Cool, dry storage is advised to maintain stability. |

| Melting Point | Data not available for ethyl ester. Methyl ester: 131-135°C. | The ethyl ester is expected to have a slightly different, likely lower, melting point. |

| Boiling Point | Data not available. Predicted for methyl ester: 333.7°C.[4] | High boiling point is typical for compounds with this molecular weight and polarity. |

Expert Insights & Experimental Protocol: Melting Point Determination via DSC

While capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) is the gold standard for thermal analysis. It offers higher precision and detects other thermal events like polymorphism. The choice to use DSC is driven by the need for accurate, reproducible data essential for quality control and regulatory filings.

Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., Indium). This step is crucial for data trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Method Setup:

-

Initial Temperature: 25°C

-

Heating Rate: 10°C/min (a standard rate balancing resolution and speed).

-

Final Temperature: ~20-30°C above the expected melting point (e.g., 160°C).

-

Atmosphere: Nitrogen purge (e.g., 50 mL/min) to provide an inert environment and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the heat of fusion.

Caption: Workflow for Melting Point determination by DSC.

Solubility Profile

Solubility is a cornerstone of drug development, impacting everything from reaction work-ups to in-vivo absorption.

-

General Solubility: The compound is described as being soluble in polar organic solvents.[1]

-

Analog Data (Mthis compound): The closely related methyl ester is very soluble in DMF, soluble in methanol, sparingly soluble in acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5] The ethyl ester is expected to have slightly lower polarity and thus slightly reduced solubility in highly polar solvents like water and increased solubility in less polar organic solvents compared to its methyl counterpart.

Expert Insights & Experimental Protocol: Equilibrium Solubility Determination

The "shake-flask" method (or a miniaturized version) remains the most reliable way to determine thermodynamic equilibrium solubility. This protocol is self-validating because it ensures equilibrium is reached by measuring concentration until it plateaus over time.

Protocol: Equilibrium Solubility

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours). A preliminary kinetic study can confirm the time needed to reach equilibrium.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated HPLC-UV method.

Spectroscopic Fingerprint

Spectroscopic data provides an unambiguous structural fingerprint, essential for identity confirmation and quality control. While specific spectra for the ethyl ester are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Features of this compound

| Technique | Expected Key Signals | Rationale |

| ¹H NMR | ~1.3 ppm (triplet, 3H), ~4.3 ppm (quartet, 2H), ~5.0-6.0 ppm (broad singlet, 2H), 3 distinct aromatic signals between 6.5-8.5 ppm. | Based on the ethyl group (-CH₂CH₃), the amino group (-NH₂), and the three unique protons on the substituted pyridine ring.[6] |

| IR | 3300-3500 cm⁻¹ (N-H stretches), ~1710-1730 cm⁻¹ (C=O ester stretch), 1500-1600 cm⁻¹ (aromatic C=C/C=N stretches). | Characteristic vibrations of the primary amine, the conjugated ester carbonyl, and the pyridine ring. |

| UV-Vis | Absorption maxima are expected in the UV region, likely with two main bands corresponding to π→π* transitions of the aromatic system. | The aminopyridine chromophore is a strong UV absorber. The exact λmax would be solvent-dependent.[7] |

Expert Insights & Experimental Protocol: Acquiring High-Quality NMR Data

Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for structural elucidation. The choice of solvent and instrument parameters are critical for obtaining a clean, interpretable spectrum.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for its ability to dissolve a wide range of compounds and for observing labile protons like those on the amino group.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and peak shape.

-

-

Data Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set an appropriate spectral width and number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay (D1) of at least 1-2 seconds to allow for adequate relaxation of the nuclei.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like TMS.

-

Integrate the signals to determine the relative number of protons for each peak.

-

References

-

Analyze the ir spectrum of ethyl 4-aminobenzoate. Chegg. [Link]

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

This compound | 773140-43-5. Acmec Biochemical. [Link]

-

UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate. [Link]

-

Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate. ResearchGate. [Link]

-

Methyl 4-aminopyridine-2-carboxylate. lookchem.com. [Link]

-

Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2. PubChem. [Link]

-

Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2. PubChem. [Link]

Sources

- 1. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. 773140-43-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. Methyl 4-aminopyridine-2-carboxylate - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethyl 4-Aminopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foundational Chemistry of Ethyl 4-Aminopicolinate

This compound, systematically named ethyl 4-aminopyridine-2-carboxylate, is an organic compound built upon a substituted pyridine core.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 773140-43-5 | [1][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [1][3][4] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |

| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | [1] |

The molecule's structure, characterized by a pyridine ring substituted with an amino group at the 4-position and an ethyl carboxylate group at the 2-position, makes it a valuable building block in organic synthesis.[2] Notably, it serves as a crucial reagent in the preparation of bicyclic pyrimidines, which have been investigated as inhibitors of transforming growth factor-β (TGF-β), a key target in various disease pathologies.[3]

Unraveling the Molecular Architecture and Bonding

The chemical behavior of this compound is a direct consequence of the intricate arrangement of its atoms and the nature of the bonds connecting them. A deep understanding of its structure is paramount for predicting its reactivity and interactions with other molecules.

The Substituted Pyridine Core: A Hub of Reactivity

At the heart of the molecule lies a pyridine ring, an aromatic heterocycle. The nitrogen atom within the ring imparts distinct electronic properties compared to benzene, creating regions of varying electron density. This, coupled with the electronic effects of the amino and ethyl ester substituents, governs the molecule's reactivity.

-

Amino Group (-NH₂): Positioned at the 4-position, the amino group is a strong electron-donating group. Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself. This enhanced nucleophilicity can influence the regioselectivity of electrophilic substitution reactions. The presence of the amino group is also critical for forming hydrogen bonds, a key interaction in biological systems.[2]

-

Ethyl Ester Group (-COOCH₂CH₃): Located at the 2-position, the ethyl ester group is an electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta positions. Its presence is pivotal for synthetic transformations, most notably in the formation of amide bonds, a cornerstone of many drug scaffolds.

The interplay between the electron-donating amino group and the electron-withdrawing ethyl ester group creates a unique electronic landscape across the pyridine ring, influencing its chemical properties and biological activity.

Visualizing Electron Distribution

The following diagram illustrates the key functional groups and the resulting electronic push-pull effect within the this compound molecule.

Caption: Molecular structure of this compound.

Spectroscopic and Crystallographic Characterization

A thorough characterization of this compound relies on a suite of analytical techniques. Spectroscopic methods provide insights into the molecule's functional groups and connectivity, while X-ray crystallography can reveal the precise three-dimensional arrangement of its atoms in the solid state.

Experimental Protocols for Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key signals to observe include the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and the broad singlet of the amino protons.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Identify the signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the ethyl group.

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the molecular structure.

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the key functional groups. For a similar compound, ethyl 4-aminobenzoate, the amine group (-NH₂) stretching vibrations are typically observed around 3300-3500 cm⁻¹, while the ester carbonyl (C=O) stretch appears around 1700-1750 cm⁻¹. Aromatic C-H stretching is expected around 3000-3100 cm⁻¹.

Protocol 3: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Mass Spectrum Acquisition: Obtain the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For related aminobenzoate esters, fragmentation can involve the loss of an ethyl radical or ethylene.[5]

Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, a quartet and a triplet for the ethyl group, and a broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 166.18 g/mol . |

Reactivity and Synthetic Utility

The molecular structure and bonding of this compound directly inform its reactivity, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Key Reaction Pathways

The primary sites of reactivity are the amino group, the ester functionality, and the pyridine ring itself.

-

Amide Bond Formation: The ethyl ester is readily converted to an amide by reaction with a primary or secondary amine. This is a fundamental transformation in medicinal chemistry for linking different molecular fragments.

-

N-Functionalization of the Amino Group: The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents.

-

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base, participating in reactions such as N-oxidation or quaternization.

Workflow for a Representative Reaction: Amide Coupling

The following diagram outlines a typical workflow for an amide coupling reaction utilizing this compound.

Caption: A generalized experimental workflow for amide coupling.

Significance in Drug Development

The structural motifs present in this compound are frequently found in biologically active compounds. Its utility as a synthetic intermediate is therefore of high value to medicinal chemists.

-

Scaffold for Novel Therapeutics: The substituted pyridine core is a common scaffold in drug design. By modifying the substituents at the 2- and 4-positions, libraries of compounds can be generated and screened for biological activity. The development of prodrugs often involves the use of amino acids as moieties to improve properties like bioavailability.[6]

-

Intermediate in the Synthesis of Kinase Inhibitors: As previously mentioned, this compound is a key reagent in the synthesis of bicyclic pyrimidines that act as TGF-β inhibitors.[3] Kinase inhibitors are a major class of drugs, particularly in oncology.

-

Versatile Building Block: The presence of multiple reactive sites allows for the stepwise and controlled elaboration of the molecule, making it a versatile building block for accessing a wide range of complex target molecules. The parent compound, 4-Aminopyridine-2-carboxylic acid, is itself a crucial intermediate in the synthesis of active pharmaceutical ingredients for central nervous system disorders.[7]

References

-

Acmec Biochemical. 773140-43-5[this compound]. [Link]

-

Chegg. Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. [Link]

-

ResearchGate. Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. [Link]

-

PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

-

The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. [Link]

Sources

- 1. This compound | 773140-43-5 [sigmaaldrich.com]

- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. 773140-43-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Core Topic: Ethyl 4-aminopicolinate Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-aminopicolinate (CAS 773140-43-5) is a pivotal building block in medicinal chemistry, notably as a reagent in the synthesis of bicyclic pyrimidines that act as transforming growth factor-β (TGF-β) inhibitors.[1] The success of its application in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This guide provides a comprehensive overview of the physicochemical principles dictating the solubility of this compound in organic solvents. It synthesizes theoretical predictions with field-proven experimental methodologies, offering researchers a robust framework for solvent selection and solubility determination in a drug development context.

Introduction: The Strategic Importance of Solubility

In the landscape of pharmaceutical development, understanding a compound's solubility is not merely a procedural step but a critical determinant of its viability.[2][3] For this compound, a substituted pyridine derivative, its solubility profile directly impacts reaction kinetics, crystallization efficiency, and ultimately, the bioavailability of downstream active pharmaceutical ingredients (APIs).[4][5] This document delves into the molecular attributes of this compound, predicts its behavior in various organic solvent systems, and provides a validated protocol for empirical solubility determination.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a pale-yellow to yellow-brown solid whose structure features a polar pyridine ring, a primary amino group (-NH2), and an ethyl ester (-COOEt) moiety. These functional groups dictate its interactions with solvent molecules.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 773140-43-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][6] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | ethyl 4-amino-2-pyridinecarboxylate | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Storage Temperature | 2-8°C or -20°C | [1] |

The presence of the nitrogen atom in the pyridine ring, the amino group, and the oxygen atoms of the ester group makes this compound a polar molecule capable of acting as both a hydrogen bond donor (via the -NH2 group) and a hydrogen bond acceptor.[7][8] This structural arrangement is the primary driver of its solubility behavior.

Theoretical Framework: Predicting Solubility

The foundational principle of "like dissolves like" provides a strong predictive starting point.[9] As a polar molecule, this compound is expected to exhibit higher solubility in polar solvents.

Key Influencing Factors:

-

Polarity: A strong correlation exists between the polarity of the solvent and the solubility of a polar solute. Solvents with high dielectric constants are generally more effective.[10]

-

Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding is critical.

-

Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions with this compound.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile) can act as hydrogen bond acceptors, interacting favorably with the amino group of the solute.

-

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the crystal lattice energy of the solid.[9][10]

Predicted Solubility Profile

Based on these principles, a qualitative solubility profile can be predicted. This serves as an essential guide for initial solvent screening.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (donor and acceptor) and high polarity. |

| Polar Aprotic | DMSO, Acetonitrile, Ethyl Acetate | High to Moderate | High polarity and hydrogen bond accepting capabilities. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity ("like dissolves like" principle). Weak solute-solvent interactions.[10] |

Experimental Protocol for Solubility Determination

While theoretical predictions are invaluable, empirical data is the definitive standard in scientific research. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound due to its reliability and reproducibility.[11][12]

Workflow: Equilibrium Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

-

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

-

Materials:

-

This compound (purity >95%)

-

High-purity organic solvent (e.g., HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system.

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 5 mL) of the chosen solvent. "Excess" means enough solid is added so that some remains undissolved at equilibrium, ensuring saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and the solution is achieved.[12]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly to let heavy solids settle. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solid material.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Dilution: Quantitatively dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC is preferred for its specificity) to determine the concentration of this compound.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent. Express the final result in appropriate units, such as mg/mL or mol/L.

-

Causality and Self-Validation in Experimental Design

-

Why Excess Solute? The presence of a solid phase at the end of the experiment is a visual confirmation that the solution is saturated, a core requirement for measuring thermodynamic solubility.[13]

-

Why Temperature Control? Solubility is a temperature-dependent property.[10] Strict temperature control is the only way to ensure the data is reproducible and relevant to specific process conditions.

-

Why Equilibration Time? Short incubation times can lead to measurements of kinetic solubility, which can be significantly higher than true thermodynamic solubility and may mask future precipitation issues.[13] A 24-48 hour window allows the system to reach its lowest energy state.

-

Why Centrifugation and Careful Sampling? Filtration can sometimes be problematic (e.g., compound adsorption to the filter). Centrifugation followed by careful supernatant removal is a robust method to separate the liquid and solid phases without introducing sampling errors.

Applications in Drug Development and Synthesis

A well-characterized solubility profile for this compound is critical for several key operations:

-

Process Chemistry: Selecting an optimal reaction solvent ensures that reactants remain in the solution phase, maximizing reaction rates and yield.

-

Crystallization and Purification: Knowledge of solubility in different solvents, and how it changes with temperature, is essential for developing effective crystallization procedures to purify the compound or its derivatives. This involves selecting a good solvent (high solubility at high temperatures) and an anti-solvent (low solubility).

-

Pre-formulation: In drug development, early-stage solubility assessment is crucial.[3][14] If a derivative of this compound is being developed as an API, its solubility in pharmaceutically acceptable solvents will dictate the potential formulation strategies and routes of administration.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- This compound CAS 773140-43-5.

- ETHYL 4-AMINOPICOLIN

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- ethyl 4-aminopyridine-2-carboxyl

- Pyridine - Solubility of Things. Solubility of Things.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. NMU.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What factors affect solubility?.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- 773140-43-5[Ethyl 4-aminopicolin

Sources

- 1. usbio.net [usbio.net]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. rheolution.com [rheolution.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 773140-43-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of Ethyl 4-Aminopicolinate: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-aminopicolinate (CAS 773140-43-5), a key building block in medicinal chemistry and drug development.[1][2] As direct experimental spectra for this compound are not widely available in public databases, this document synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and verify this compound in a laboratory setting.

The structural elucidation of a molecule like this compound, with its distinct aromatic and aliphatic moieties, relies on the synergistic application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecule's fragmentation patterns. Together, they form a self-validating system for confirming molecular identity and purity.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with an amino group at the 4-position and an ethyl ester at the 2-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (ester and ring nitrogen) groups dictates its chemical reactivity and its distinct spectroscopic signature.

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol [1]

-

Synonym: Ethyl 4-aminopyridine-2-carboxylate[2]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the three protons on the pyridine ring. The amino protons will likely appear as a broad signal.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | d | 1H | H-6 | The proton at C6 is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift.[3] It is coupled to H5. |

| ~7.1-7.3 | d | 1H | H-3 | The proton at C3 is ortho to the electron-withdrawing ester group, but its position is less affected by the ring nitrogen compared to H6. It is coupled to H5. |

| ~6.5-6.7 | dd | 1H | H-5 | The proton at C5 is ortho to the strongly electron-donating amino group, causing a significant upfield shift. It is coupled to both H3 and H6.[4] |

| ~4.5 (broad) | s | 2H | -NH₂ | Amine protons often appear as a broad singlet due to quadrupole broadening and exchange. The chemical shift is highly dependent on solvent and concentration. |

| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1=4).[5][6] |

| ~1.4 | t | 3H | -OCH₂CH₃ | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons (n+1=3).[5][6] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~165-168 | C=O (Ester) | The carbonyl carbon of an ester is characteristically found in this downfield region.[7] |

| ~155-158 | C-4 | The carbon atom directly attached to the electron-donating amino group (C4) is expected to be significantly shielded and shifted upfield relative to other pyridine carbons. |

| ~150-152 | C-6 | The carbon adjacent to the ring nitrogen (C6) is strongly deshielded.[8][9] |

| ~147-150 | C-2 | The carbon bearing the ester group (C2) is also adjacent to the ring nitrogen and is deshielded. |

| ~110-114 | C-3, C-5 | These carbons are influenced by the amino group and are expected to be the most shielded (upfield) of the aromatic carbons.[10] |

| ~61-63 | -OCH₂CH₃ | The methylene carbon is attached to an oxygen atom, causing a downfield shift compared to a standard alkane.[11] |

| ~14-15 | -OCH₂CH₃ | The terminal methyl carbon appears in the typical aliphatic upfield region.[11] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional group vibrations.

Predicted Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amine, ester, and pyridine ring functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine | Primary amines characteristically show two distinct bands in this region.[12][13] |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring | Stretching vibrations of sp² C-H bonds typically occur just above 3000 cm⁻¹. |

| 3000 - 2850 | Aliphatic C-H Stretch | Ethyl Group | Stretching vibrations of sp³ C-H bonds occur just below 3000 cm⁻¹. |

| 1735 - 1715 | C=O Stretch | Ester | This is expected to be a very strong and sharp absorption, characteristic of an α,β-unsaturated ester.[14][15] |

| 1650 - 1630 | N-H Bend (Scissoring) | Primary Amine | The bending vibration of the N-H bonds is a useful diagnostic peak for primary amines.[13] |

| 1600 - 1450 | C=C and C=N Ring Stretches | Pyridine Ring | Aromatic rings display a series of characteristic absorptions in this region due to ring stretching vibrations. |

| 1300 - 1100 | C-O Stretch | Ester | Esters show strong, characteristic C-O stretching bands. Often, two bands are visible, corresponding to the C-C(=O)-O and O-C-C linkages.[16] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) for a detailed fragmentation pattern.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺•) and propose structures for the major fragment ions to corroborate the expected molecular structure.

Predicted Fragmentation Pattern (Electron Ionization)

Upon ionization, the molecular ion (M⁺•) of this compound is expected at m/z = 166. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.[17]

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule will appear at m/z = 166 .

-

Loss of Ethoxy Radical (M - 45): A common fragmentation for ethyl esters is the cleavage of the O-CH₂ bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃). This would produce a stable acylium ion at m/z = 121 .[18]

-

Loss of Ethene (M - 28): A McLafferty rearrangement could occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This would result in an ion at m/z = 138 .

-

Loss of CO₂Et Radical (M - 73): Cleavage of the bond between the pyridine ring and the ester group would result in the loss of the carbethoxy radical (•COOCH₂CH₃), yielding the 4-aminopyridine radical cation at m/z = 93 .[19]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound is achieved not by a single technique, but by the convergence of data from all three methods. The workflow below illustrates this integrated approach.

Sources

- 1. usbio.net [usbio.net]

- 2. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. rsc.org [rsc.org]

- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]

- 8. testbook.com [testbook.com]

- 9. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 4-Aminopyridine [webbook.nist.gov]

A Technical Guide to Quantum Chemical Calculations for Ethyl 4-aminopicolinate: A Computational Approach to Understanding a Key Building Block in Drug Discovery

Introduction: The Significance of Ethyl 4-aminopicolinate in Modern Drug Development

This compound is a pyridine derivative of significant interest in medicinal chemistry. It serves as a crucial reagent in the synthesis of bicyclic pyrimidines, a class of compounds that have shown promise as inhibitors of the transforming growth factor-β (TGF-β) signaling pathway.[1] The TGF-β pathway is a complex and often dual-natured player in cellular processes. In the early stages of cancer, it can act as a tumor suppressor. However, in advanced malignancies, it paradoxically promotes tumor growth, invasion, and metastasis, while also suppressing the host's immune response.[2][3][4] This makes the development of potent and selective TGF-β inhibitors a critical endeavor in oncology.

Understanding the intrinsic electronic and structural properties of foundational molecules like this compound is paramount for the rational design of more effective drug candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which we can investigate these properties at the atomic level. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of performing and interpreting quantum chemical calculations on this compound. By elucidating its molecular structure, reactivity, and electronic characteristics, we can gain valuable insights that inform the synthesis of novel therapeutics.

Core Concepts and Computational Methodology

Density Functional Theory has emerged as a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost.[5] The fundamental principle of DFT is that the electronic properties of a molecule can be determined from its electron density.[5] This guide will employ a widely validated DFT approach for organic molecules to investigate this compound.

Selection of Theoretical Level and Basis Set: The "Why" Behind the "How"

The choice of a functional and basis set is a critical decision in any DFT study, as it directly impacts the accuracy of the results. For pyridine derivatives, the B3LYP hybrid functional has consistently demonstrated robust performance in predicting geometries and electronic properties.[6][7][8] We will couple this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring, while the polarization functions ("d,p") allow for greater flexibility in describing the shape of the electron density around the atoms. This combination represents a well-established and reliable level of theory for molecules of this nature.[9]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing DFT calculations on this compound using a typical quantum chemistry software package like Gaussian or ORCA.

Step 1: Molecular Structure Input

The initial step is to construct the 3D structure of this compound. This can be done using a molecular builder such as Avogadro or GaussView. The IUPAC name for the molecule is ethyl 4-aminopyridine-2-carboxylate. Its molecular formula is C₈H₁₀N₂O₂.[1]

Step 2: Geometry Optimization

The initial structure is a mere approximation. Geometry optimization is the process of finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is a crucial step as all subsequent property calculations will be based on this optimized geometry.

Protocol:

-

Software Input:

-

Explanation of Keywords:

-

#p: Requests detailed output.

-

B3LYP/6-311++G(d,p): Specifies the chosen density functional and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation following the optimization. This is essential to confirm that the optimized structure is a true minimum on the potential energy surface.

-

0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).

-

Step 3: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes:

-

Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

-

Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule. This allows for a theoretical comparison with experimental data, should it become available.

Analysis of Results:

-

The output will list the vibrational frequencies. All frequencies should be positive real numbers.

-

The corresponding IR intensities are also calculated, allowing for the generation of a theoretical IR spectrum.

Step 4: Molecular Orbital and Electronic Property Analysis

With the optimized geometry, a single-point energy calculation can be performed to analyze the electronic structure in detail. This includes examining the frontier molecular orbitals (HOMO and LUMO) and generating a molecular electrostatic potential (MEP) map.

Protocol:

-

Software Input (using the optimized geometry):

-

Explanation of Keywords:

-

Pop=Full: Requests a full population analysis, providing detailed information about atomic charges and orbital contributions.

-

GFInput: Generates an output file that can be used for visualization of orbitals and densities.

-

Workflow Diagram:

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion: Unveiling the Molecular Landscape

Following the computational protocol, we can now delve into the calculated properties of this compound.

Optimized Molecular Structure

The geometry optimization will yield the most stable 3D arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and analyzed. For instance, the planarity of the pyridine ring and the orientation of the amino and ethyl ester substituents are important determinants of the molecule's overall shape and how it might interact with a biological target.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O | Value to be filled from calculation |

| C-N (amino) | Value to be filled from calculation | |

| C-C (ring) | Value to be filled from calculation | |

| Bond Angle | O=C-O | Value to be filled from calculation |

| C-N-H (amino) | Value to be filled from calculation | |

| Dihedral Angle | C-C-C-N (ring) | Value to be filled from calculation |

(Note: The table above is a template. The actual values would be populated from the output of the geometry optimization calculation.)

Predicted Vibrational Spectrum

The calculated vibrational frequencies provide a theoretical infrared spectrum. While experimental validation is ideal, the predicted spectrum is still highly valuable. It allows for the assignment of key vibrational modes to specific functional groups, which can aid in the characterization of this molecule if it is synthesized.

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

| Value | Value | N-H stretching (amino group) |

| Value | Value | C-H stretching (aromatic) |

| Value | Value | C-H stretching (aliphatic) |

| Value | Value | C=O stretching (ester) |

| Value | Value | C=C & C=N stretching (pyridine ring) |

| Value | Value | C-O stretching (ester) |

| Value | Value | N-H bending (amino group) |

(Note: This table is illustrative. The specific frequencies and their intensities would be obtained from the frequency calculation.)

Based on established ranges for functional groups, we would expect to see the N-H stretches of the primary amine around 3300-3500 cm⁻¹, the ester C=O stretch around 1700-1730 cm⁻¹, and various C-H and ring stretching modes in their characteristic regions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

-

HOMO: The visualization of the HOMO will likely show significant electron density on the amino group and the pyridine ring, indicating these are the most nucleophilic regions of the molecule.

-

LUMO: The LUMO is expected to be localized primarily on the pyridine ring and the carbonyl group of the ester, highlighting the electrophilic sites.

-

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity. This value can be compared to other molecules to rank their relative reactivity.

Molecular Orbital Energy Level Diagram:

Caption: A schematic representation of the Frontier Molecular Orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in a biological context.

-

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these are expected to be around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogens on the carbon adjacent to the ester oxygen are likely to be in these regions.

-

Green Regions (Neutral Potential): These areas have a relatively neutral charge.

The MEP map provides a visual hypothesis for hydrogen bonding sites and other non-covalent interactions that are crucial for a drug's binding affinity to its target protein.

Conclusion: From Computational Insights to Drug Design

This technical guide has outlined a robust and validated computational workflow for the quantum chemical analysis of this compound. Through DFT calculations, we can obtain a detailed understanding of its optimized geometry, vibrational properties, and electronic structure. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides critical insights into the molecule's reactivity and potential interaction sites.

While this guide provides a comprehensive theoretical framework, the ultimate validation of these computational predictions lies in experimental data. The predicted IR and NMR spectral data presented herein can serve as a valuable reference for future experimental work on this important molecule. The insights gained from these calculations can empower medicinal chemists to make more informed decisions in the design and synthesis of novel TGF-β inhibitors, ultimately contributing to the development of more effective cancer therapies.

References

- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Journal of Molecular Structure, 2023.

- Experimental Procedures. The Royal Society of Chemistry, 2009.

- Supporting inform

- bmse000973 Ethyl 4-aminobutyrate at BMRB. Biological Magnetic Resonance Bank.

- 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).

- Ethyl p-aminocinnam

- Theoretical studies and DFT calcul

- This compound CAS 773140-43-5.

- Spectral D

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.

- A DFT Study on Nitro Derivatives of Pyridine.

- Introduction to the Spectral D

- Pyridine derivative platinum complexes: Synthesis, molecular structure, DFT and initial anticancer activity studies.

- Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.

- Ethyl 4-aminophenylacetate(5438-70-0) 1H NMR spectrum. ChemicalBook.

- Spectral Database for Organic Compounds. Wikipedia.

- ETHYL 4-AMINOPICOLIN

- NIST Chemistry WebBook. National Institute of Standards and Technology.

- Table of Characteristic IR Absorptions. Pace University.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxyl

- Computational study of the aminolysis of esters.

- Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia.

- Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 2021.

- Ethylamine. NIST Chemistry WebBook.

- Designing a green poly(β-amino ester)

- Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Biomolecules & Therapeutics, 2021.

- Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Immunology, 2023.

- A Perspective on the Development of TGF-β Inhibitors for Cancer Tre

- 4-Aminopyridine. NIST Chemistry WebBook.

- Collection - Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia - The Journal of Organic Chemistry. Figshare.

- Ethyl 2-aminopyridine-4-carboxyl

Sources

- 1. usbio.net [usbio.net]

- 2. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of Ethyl 4-Aminopicolinate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Potential of the Picolinate Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Within this class, ethyl 4-aminopicolinate and its derivatives are gaining significant traction as a versatile platform for the development of novel therapeutics. The strategic placement of the amino and ethyl carboxylate groups on the pyridine ring provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive starting point for the design of molecules with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, offering valuable perspectives for researchers and professionals in drug discovery and development. This compound itself is a key reagent in the synthesis of bicyclic pyrimidines that act as inhibitors of transforming growth factor-β, highlighting its foundational role in constructing biologically active molecules.[1]

Anticancer Activity: Targeting Proliferation and Survival Pathways

The quest for novel anticancer agents has led to the exploration of a wide array of chemical scaffolds, with this compound derivatives emerging as a promising class of compounds. These derivatives have demonstrated significant potential in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms of action.

Mechanism of Action: Induction of Apoptosis and Inhibition of Angiogenesis

A significant body of research points towards the induction of apoptosis as a primary mechanism by which these derivatives exert their anticancer effects. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[2] Derivatives of the related 4-aminopyridine structure have been shown to induce apoptosis in human acute myeloid leukemia (AML) cells.[3] This is achieved by increasing intracellular calcium concentrations through the P2X7 receptor pathway, leading to the disruption of the mitochondrial membrane potential and subsequent activation of caspases 3 and 9.[3]

Furthermore, certain quinoline derivatives, which share structural similarities with picolinates, have been found to trigger p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[4] The activation of the tumor suppressor p53 is a critical event in the cellular response to stress and DNA damage, leading to either cell cycle arrest or apoptosis.[2] The intrinsic apoptotic pathway is heavily regulated by the Bcl-2 family of proteins, where a shift in the balance towards pro-apoptotic proteins like Bax promotes the release of cytochrome c from the mitochondria and initiates the caspase cascade.[5]

Another key anticancer mechanism observed with related heterocyclic compounds is the inhibition of topoisomerase enzymes.[6][7][8] Topoisomerases are essential for resolving DNA topological problems during replication and transcription, and their inhibition leads to DNA damage and cell death.[6] While direct evidence for this compound derivatives as topoisomerase inhibitors is still emerging, the structural similarities to known inhibitors suggest this as a plausible avenue for their anticancer activity.

The diagram below illustrates a potential signaling pathway for the induction of apoptosis by this compound derivatives, drawing parallels from related heterocyclic compounds.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various heterocyclic derivatives structurally related to this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| α-aminophosphonate quinoline derivatives | Eca109 (Esophageal carcinoma) | 2.26 - 17.93 | [9] |

| α-aminophosphonate quinoline derivatives | Huh7 (Hepatocellular carcinoma) | 2.26 - 10.18 | [9] |

| 4-aryl-4H chromene derivatives | MCF-7 (Breast cancer) | 0.92 - 1.13 (tubulin polymerization) | [10] |

| 4-aryl-4H chromene derivatives | HepG2 (Hepatocellular carcinoma) | Data not specified | [10] |

| N-arylsulfonylimidazolidinones | HCT116 (Colon cancer) | Superior to doxorubicin | [11] |

| N-arylsulfonylimidazolidinones | A549 (Lung cancer) | Superior to doxorubicin | [11] |

| N-arylsulfonylimidazolidinones | NCI-H460 (Lung cancer) | Superior to doxorubicin | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown promise as a scaffold for the development of potent antimicrobial agents.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

A key target for antibacterial drugs is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[12] Inhibition of DNA gyrase leads to the accumulation of DNA double-strand breaks, ultimately causing bacterial cell death.[12] Several novel quinoline derivatives have been reported to exhibit potent antimicrobial activity through the inhibition of DNA gyrase.[13] Given the structural relationship, it is plausible that this compound derivatives could also exert their antimicrobial effects by targeting this crucial enzyme.

The workflow for identifying and characterizing DNA gyrase inhibitors is depicted below.

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for this compound derivatives are not yet widely reported, data from structurally related compounds provide a benchmark for their potential anti-inflammatory activity.

| Compound Class | Target/Assay | IC50 (µM) | Reference |

| 1,3-dihydro-2H-indolin-2-one derivatives | COX-2 Inhibition | 2.35 - 3.34 | [14] |

| 1,3-dihydro-2H-indolin-2-one derivatives | NO Production in RAW 264.7 cells | 10.03 - 20.41 | [14] |

| 1,4-benzoxazine derivatives | COX-2 Inhibition | 0.57 - 0.72 | [15] |

| Usnic acid derivatives | TNF-α release | 1.40 - 7.5 | [16] |

| Usnic acid derivatives | IL-1β release | 5.3 - 7.5 | [16] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

This compound derivatives

-

Positive control (e.g., indomethacin)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds, positive control, or vehicle to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. SAR studies on this compound derivatives and related heterocyclic compounds have provided valuable insights for optimizing their therapeutic potential.

For anticancer activity , studies on quinoline derivatives have shown that:

-

The nature of the substituent on the phenyl ring significantly influences antitumor activity. [9]* The presence of a large and bulky alkoxy substituent at certain positions can be beneficial for antiproliferative activity. [4]* The length of an alkylamino side chain can affect the antiproliferative potency. [4] For antimicrobial activity , studies on aminocoumarin derivatives have revealed that:

-

Hydrophobic alkyl substituents at specific positions of a 4-hydroxybenzoyl moiety can enhance activity. [17]* Polar groups, particularly amides, in the side chain can reduce antibacterial activity. [17] For anti-inflammatory activity , research on 1,3-benzthiazinan-4-one derivatives has indicated that:

-

The nature of the substituent at the N-3 position influences COX-1/COX-2 inhibition. [18] These SAR findings provide a roadmap for medicinal chemists to design and synthesize new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. Their demonstrated potential in the realms of anticancer, antimicrobial, and anti-inflammatory research warrants further investigation. Future efforts should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and clinical development.

-

Expanding Structure-Activity Relationship Studies: Systematic modifications of the this compound core and comprehensive SAR studies will guide the optimization of lead compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles. [19] The continued exploration of this chemical space holds the potential to deliver next-generation therapeutics that address significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. (2024).

- Synthesis and structure-activity relationships study of α-aminophosphonate derivatives containing a quinoline moiety. Bioorganic & Medicinal Chemistry Letters.

- This compound CAS 773140-43-5.

- Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology.

- 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry.

- Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Frontiers in Pharmacology.

- IC50 values for anti-inflammatory activity determined in RAW264.7...

- The effect of the picolinamidine derivatives 4a–c on (A) topoisomerase...

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm

- Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters.

- O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Pharmaceutical Research.

- Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone deriv

- Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Cellular and Molecular Life Sciences.

- Mechanism of anticancer derivatives.

- Structure-activity relationship of anticancer drug candidate quinones. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

- Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry.

- Computational and Preclinical Prediction of the Antimicrobial Properties of an Agent Isolated from Monodora myristica: A Novel DNA Gyrase Inhibitor. Molecules.

- Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv

- Recent Development of DNA Gyrase Inhibitors: An Update.

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.

- Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Deriv

- IC50 Values of Isolated Compounds as Anti-inflammatory agents.

- Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism. European Journal of Medicinal Chemistry.

- Exploring the Potential of Natural-like Compounds as TNF- α Inhibitors: An In-silico Approach. Pharmaceuticals.

- Antibacterial activity of novel gyrase inhibitors.

- Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis. Antimicrobial Agents and Chemotherapy.

- Imidazopyridine derivatives as JAK inhibitors.

- Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Current Drug Discovery Technologies.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry & Chemical Technology.

- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv

- Inhibitory effects of Ephedra alte on IL-6, hybrid TLR4, TNF-α, IL-1β, and extracted TLR4 receptors: in silico molecular docking. BMC Complementary Medicine and Therapies.

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.

- JAK inhibitors: an evidence-based choice of the most appropriate molecule.

- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine deriv

- Effect of TNF-α and IL-6 on Compact Bone-Derived Cells.

- A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

- Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Clinical & Experimental Immunology.

- Synthesis and Biological Evaluation of the Anti-Inflammatory Activity for some Novel Oxpholipin-11D Analogues. Wisdom Library.

- Lipid prodrugs of jak inhibitors and uses thereof.

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm

- Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. Medicina.

- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-inflammatory and Antioxidant Properties.

Sources

- 1. usbio.net [usbio.net]

- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 6. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]